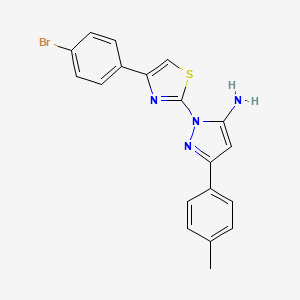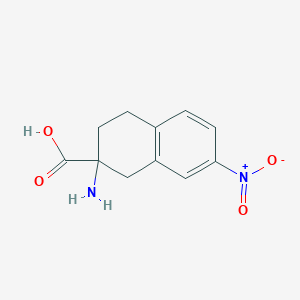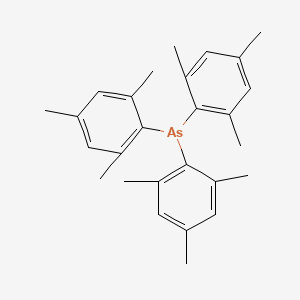![molecular formula C12H24N3OP B14173089 1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine CAS No. 4238-97-5](/img/structure/B14173089.png)
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is a chemical compound with the molecular formula C12H24N3OP. It is known for its unique structure, which includes aziridine and pyrrolidine rings, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridine groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Applications De Recherche Scientifique
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and potential inhibition of DNA replication. This property is particularly useful in cancer research, where the compound can be used to target rapidly dividing cells .
Comparaison Avec Des Composés Similaires
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine can be compared with other aziridine-containing compounds, such as:
1,2-Bis(2-methylaziridin-1-yl)ethane: Similar in structure but lacks the pyrrolidine ring.
1-[Bis(2-methylaziridin-1-yl)phosphoryl]ethane: Contains a phosphoryl group but has a different backbone structure.
2,5-Dimethylpyrrolidine: Lacks the aziridine and phosphoryl groups, making it less reactive.
The uniqueness of this compound lies in its combination of aziridine and pyrrolidine rings, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
4238-97-5 |
|---|---|
Formule moléculaire |
C12H24N3OP |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
1-bis(2-methylaziridin-1-yl)phosphoryl-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C12H24N3OP/c1-9-5-6-10(2)15(9)17(16,13-7-11(13)3)14-8-12(14)4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
CQRYKXDHRSDBKV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N1P(=O)(N2CC2C)N3CC3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)


